5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-9-21-16(22-10-12)24-7-5-13(6-8-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXICBHJNCCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperidine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Structural Differences :
- Substituent at Pyrimidine Position 5 : The methyl group in the target compound is replaced with a chlorine atom.
- Lipophilicity: Chlorine (logP ~0.71) increases hydrophobicity slightly compared to methyl (logP ~0.50), which could influence membrane permeability.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Structural Differences :
- Core Substitution : The target compound has substitutions at positions 2 and 5, whereas this derivative features a piperidinyl group at position 6 and an amine at position 2.
- Functional Groups : Lacks the trifluoromethylpyridinyloxy methyl linker and the methyl group at position 4.
- Solubility: The amine group at position 2 could enhance water solubility compared to the target compound’s trifluoromethylpyridine moiety.
- Biological Relevance: Pyrimidin-2-amines are known for antiviral and antibacterial activities. However, the lack of a trifluoromethyl group may reduce metabolic stability compared to the target compound .
Research Findings and Limitations
- Key Gaps : The provided evidence lacks direct experimental comparisons (e.g., binding affinities, IC50 values, or pharmacokinetic data) between the target compound and analogs.
- Inferred Insights :
- The trifluoromethylpyridinyloxy group in the target compound likely confers superior metabolic resistance compared to simpler piperidinyl derivatives .
- Chlorine substitution may enhance target selectivity in certain enzyme families due to its electron-withdrawing nature, though this requires validation .
Biological Activity
5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (CAS No. 187327-30-6) is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 325.28 g/mol. The compound features a pyrimidine core substituted with a piperidine moiety and a trifluoromethyl-pyridine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 187327-30-6 |
| Molecular Formula | C16H14F3N3O |
| Molecular Weight | 325.28 g/mol |
| InChI Key | JWBZOKQQKRJKNS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in metabolic pathways. Studies have shown that it exhibits significant binding affinity to retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) in the bloodstream.
Pharmacological Effects
- Antagonistic Activity : The compound has been noted for its antagonistic effects on RBP4, leading to reduced plasma levels of this protein. This reduction is associated with potential therapeutic benefits in conditions such as age-related macular degeneration (AMD) by modulating retinol delivery to retinal cells .
- Metabolic Regulation : In vivo studies indicate that the compound may influence glucose metabolism by affecting insulin sensitivity and lipid profiles, making it a candidate for further investigation in metabolic disorders .
- Neuroprotective Properties : Preliminary data suggest that it may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases, although detailed mechanisms remain to be fully elucidated.
Study on RBP4 Binding Affinity
A study published in Nature highlighted the synthesis of various analogs of pyrimidine derivatives, including the target compound, demonstrating their ability to significantly lower serum RBP4 levels in rodent models. The results indicated that chronic administration led to over 90% reduction in circulating RBP4 levels, suggesting a robust pharmacodynamic profile .
Preclinical Trials
In preclinical trials involving AMD models, compounds similar to this compound demonstrated a reduction in the accumulation of lipofuscin bisretinoids, which are implicated in retinal degeneration .
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps include:
- Piperidine functionalization : React 4-(hydroxymethyl)piperidine with 6-(trifluoromethyl)pyridin-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
- Pyrimidine coupling : Introduce the piperidinyl group to the pyrimidine core via SNAr (nucleophilic aromatic substitution) at the 2-position of 5-methylpyrimidine. Use anhydrous solvents (e.g., THF) and a base like triethylamine to facilitate the reaction .
- Purification : Employ flash chromatography (e.g., 5–10% ethanol in dichloromethane) and recrystallization to isolate the final product with >95% purity .
Q. How can the compound’s purity and structural integrity be validated?
Methodological Answer:
- Spectroscopic characterization :
- 1H/13C NMR : Confirm regiochemistry of the pyrimidine ring and piperidinyl substituents. For example, the trifluoromethyl group on pyridine shows a distinct singlet in 1H NMR due to deshielding .
- ESI-MS : Verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities via high-resolution mass spectrometry .
- Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
Advanced Research Questions
Q. How to design experiments to study the compound’s biological activity and target selectivity?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against methionine aminopeptidase-1 (MetAP-1) using a fluorogenic substrate (e.g., Ala-AMC) and measure IC50 values .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, comparing results to structural analogs to establish SAR .
- Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry to identify binding proteins .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?
Methodological Answer:
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with MetAP-1’s active site. Compare trifluoromethyl-pyridine interactions versus non-fluorinated analogs .
- Free-energy perturbation (FEP) : Quantify the energetic contribution of the trifluoromethyl group to binding affinity using MD simulations .
- Iterative synthesis : Modify the piperidinyl linker length (e.g., methyl vs. ethyl spacers) and test activity to isolate steric/electronic effects .
Q. How to optimize reaction yields in multi-step synthesis while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize SNAr reaction efficiency by varying temperature (60–100°C) and solvent (DMF vs. DMSO) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time and identify intermediates .
Q. How to assess the compound’s interaction with biological targets at the molecular level?
Methodological Answer:
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for MetAP-1 immobilized on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray crystallography : Co-crystallize the compound with MetAP-1 to resolve binding mode at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
